GPR18 Agonist Potency and Selectivity: N-Arachidonylglycine Demonstrates 86-Fold Higher Potency Than Anandamide at GPR18 with No CB1/CB2 Activity
N-Arachidonylglycine acts as a full agonist at GPR18 with an EC50 of 44.5 nM (95% CI: 32.4–61.0 nM) and an Emax of 101.6% relative to 10 μM ionomycin [1]. In contrast, the structurally related endocannabinoid anandamide (AEA) is also a full GPR18 agonist but exhibits an EC50 of 3.83 μM (95% CI: 2.11–6.90 μM), representing an 86-fold lower potency [1]. Additionally, NAGly displays no detectable activity at cannabinoid CB1 or CB2 receptors, whereas AEA is a well-characterized CB1/CB2 agonist [2]. Among endogenous GPR18 ligands, NAGly is the most potent, exceeding the activity of abnormal cannabidiol (Abn-CBD; EC50 = 835.7 nM) and Δ9-THC (EC50 = 0.96 μM) [1].
| Evidence Dimension | GPR18 agonist potency |
|---|---|
| Target Compound Data | EC50 = 44.5 nM (full agonist, Emax = 101.6%) |
| Comparator Or Baseline | Anandamide (AEA): EC50 = 3.83 μM (full agonist, Emax = 109.0%); O-1602: EC50 = 65.3 nM; Abn-CBD: EC50 = 835.7 nM; Δ9-THC: EC50 = 0.96 μM |
| Quantified Difference | NAGly is 86-fold more potent than AEA at GPR18. NAGly has no CB1/CB2 activity; AEA activates CB1/CB2. |
| Conditions | p44/42 MAPK activation assay in stably transfected HEK293-GPR18 cells; data represent mean with 95% CI, n=3 [1]. |
Why This Matters
This potency advantage and clean selectivity profile enable researchers to probe GPR18-mediated signaling with minimal confounding CB receptor effects, which is critical for studies in pain, inflammation, and cell migration where CB1/CB2 crosstalk must be avoided.
- [1] McHugh, D., Page, J., Dunn, E., & Bradshaw, H.B. (2012). Δ9-Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells. British Journal of Pharmacology, 165(8), 2414-2424. View Source
- [2] Adooq Bioscience. (n.d.). N-Arachidonylglycine Datasheet (Cat. No. A24781). View Source
